molecular formula C10H14N2O2 B1335561 2-Propoxybenzohydrazide CAS No. 18167-40-3

2-Propoxybenzohydrazide

Cat. No.: B1335561
CAS No.: 18167-40-3
M. Wt: 194.23 g/mol
InChI Key: ZPDRCLMKIDAUSA-UHFFFAOYSA-N
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Chemical Reactions Analysis

2-Propoxybenzohydrazide undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.

    Substitution: This compound can participate in nucleophilic substitution reactions, where reagents like alkyl halides or acyl chlorides are used.

    Condensation: It can react with aldehydes or ketones to form hydrazones.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce corresponding amines.

Scientific Research Applications

    Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

    Biology: Research has explored its potential as a biochemical probe due to its ability to interact with specific biomolecules.

    Medicine: There is interest in its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Propoxybenzohydrazide involves its interaction with specific molecular targets. It can form hydrogen bonds and other interactions with biomolecules, influencing their structure and function. The exact pathways and targets depend on the specific application and context of its use .

Comparison with Similar Compounds

2-Propoxybenzohydrazide can be compared with other benzohydrazide derivatives. Similar compounds include:

The uniqueness of this compound lies in its specific propoxy substitution, which can influence its reactivity and interactions compared to its analogs.

Properties

IUPAC Name

2-propoxybenzohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2/c1-2-7-14-9-6-4-3-5-8(9)10(13)12-11/h3-6H,2,7,11H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPDRCLMKIDAUSA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=CC=C1C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80406521
Record name 2-propoxybenzohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80406521
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18167-40-3
Record name 2-propoxybenzohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80406521
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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